molecular formula C14H11FN2O B13685247 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13685247
M. Wt: 242.25 g/mol
InChI Key: IFEIHPIDERAHJU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities and are used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form the imidazo[1,2-a]pyridine core. The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
  • 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide
  • 2-(2-Fluorophenyl)pyrrolidine

Uniqueness

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both fluorophenyl and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3

InChI Key

IFEIHPIDERAHJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3F

Origin of Product

United States

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